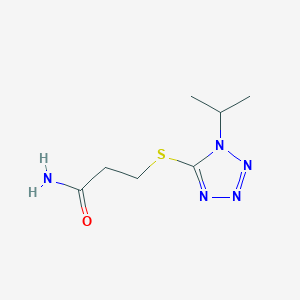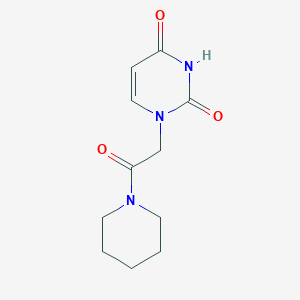
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone, also known as L-741,626, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of motor function, cognition, and reward processing. In
Mecanismo De Acción
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in the regulation of motor function, cognition, and reward processing. By blocking the dopamine D1 receptor, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone can modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone depend on the specific experimental conditions and the target tissue or cell type. In general, however, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to reduce the locomotor activity of rodents, which is consistent with its role as a dopamine D1 receptor antagonist. It has also been shown to modulate the release of neurotransmitters such as glutamate and GABA in the striatum, which can have downstream effects on various physiological and behavioral processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes, without interfering with other receptors or signaling pathways. Another advantage of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone is its well-characterized mechanism of action, which allows researchers to design experiments that specifically target this receptor. However, there are also some limitations to using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments. For example, its effects may be dependent on the specific experimental conditions, and it may not be suitable for all experimental models or cell types.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone. One area of interest is the potential therapeutic applications of targeting the dopamine D1 receptor in various neurological and psychiatric disorders. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone may have potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Another area of interest is the role of the dopamine D1 receptor in the regulation of various physiological and behavioral processes, such as learning and memory, motivation, and decision-making. Further research is needed to fully understand the mechanisms underlying these processes, and to develop new therapeutic approaches based on targeting the dopamine D1 receptor.
Métodos De Síntesis
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone involves a multi-step process that starts with the reaction of 2-chloro-4-ethylthiadiazole with sodium hydride to form the corresponding sodium salt. This is then reacted with 2-bromoacetophenone to yield the desired intermediate product. The intermediate is then treated with sodium borohydride to reduce the ketone group, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline to form the final product, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been used to study the role of the dopamine D1 receptor in the regulation of motor function, cognition, and reward processing. It has also been used to investigate the potential therapeutic effects of targeting the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-12-13(19-16-15-12)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPAZWJBLEWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)

![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)
![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)


![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)